

Synthesis protocols for 4'-Chloro-6-fluoroflavone from substituted phenols

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Compound of Interest

Compound Name: 4'-Chloro-6-fluoroflavone

CAS No.: 288400-97-5

Cat. No.: B2813018

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Application Note: High-Yield Synthesis of **4'-Chloro-6-fluoroflavone** from Substituted Phenols

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of **4'-Chloro-6-fluoroflavone** (CAS: 288400-97-5) starting from 4-fluorophenol. Halogenated flavones are critical pharmacophores in drug discovery, exhibiting potent anticancer, anti-inflammatory, and antiviral activities. This guide prioritizes the Claisen-Schmidt condensation followed by oxidative cyclization (using I₂/DMSO), a pathway chosen for its operational simplicity and high tolerance for halogenated substituents compared to the traditional Baker-Venkataraman rearrangement.

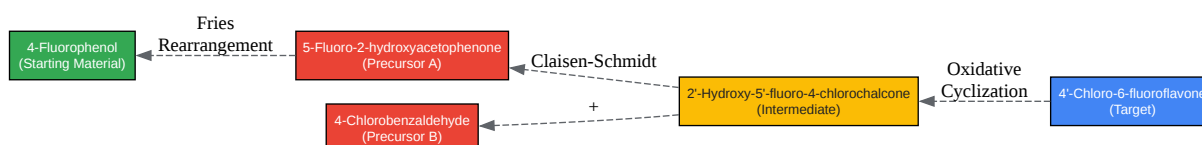
Key Performance Indicators (KPIs):

- Target Purity: >98% (HPLC)
- Overall Yield (3 Steps): ~45-55%
- Scalability: 1g to 50g

Retrosynthetic Analysis & Strategy

To synthesize **4'-Chloro-6-fluoroflavone** from a substituted phenol, we must first construct the flavone backbone. The most efficient disconnection reveals 5-fluoro-2-hydroxyacetophenone and 4-chlorobenzaldehyde as the primary building blocks.

- Ring A (Fluorinated): Derived from 4-fluorophenol via Fries Rearrangement.
- Ring B (Chlorinated): Introduced via 4-chlorobenzaldehyde.



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Figure 1: Retrosynthetic pathway disconnecting the target flavone into commercially available 4-fluorophenol and 4-chlorobenzaldehyde.

Phase 1: Precursor Synthesis (The Phenol Connection)

Objective: Convert 4-fluorophenol into 5-fluoro-2-hydroxyacetophenone. Mechanism: Esterification followed by Lewis-acid catalyzed Fries Rearrangement.

Step 1.1: Acetylation

- Reagents: 4-Fluorophenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (catalytic).
- Procedure:
 - Dissolve 4-fluorophenol in DCM (Dichloromethane).
 - Add acetic anhydride and catalytic pyridine.

- Stir at RT for 2 hours.
- Wash with 1M HCl (to remove pyridine), then NaHCO₃.
- Concentrate to yield 4-fluorophenyl acetate (Colorless oil).

Step 1.2: Fries Rearrangement (Critical Step)

This step migrates the acetyl group to the ortho position. High temperature favors the thermodynamic ortho-product over the para-product.

- Reagents: 4-Fluorophenyl acetate (1.0 eq), AlCl₃ (1.5 eq).
- Apparatus: Round-bottom flask, oil bath, calcium chloride drying tube.

Protocol:

- Mix 4-fluorophenyl acetate and anhydrous AlCl₃ in a flask (Neat or in Chlorobenzene).
- Heat to 140°C for 2 hours. The mixture will turn into a viscous, dark complex.
- Quench: Cool to RT and carefully add crushed ice/HCl (conc.) to break the Aluminum complex.
- Extraction: Extract with DCM (3x).
- Purification: Steam distillation is classical for separating the volatile ortho-isomer from the para-isomer. Alternatively, use column chromatography (Hexane/EtOAc 95:5).
- Product: 5-Fluoro-2-hydroxyacetophenone.
 - Validation: ¹H NMR should show a phenolic -OH signal (downfield, ~12 ppm, D₂O exchangeable) indicating H-bonding with the carbonyl.

Phase 2: Chalcone Assembly (Claisen-Schmidt)

Objective: Condense the acetophenone with 4-chlorobenzaldehyde to form the chalcone intermediate.

- Reagents:
 - 5-Fluoro-2-hydroxyacetophenone (10 mmol)
 - 4-Chlorobenzaldehyde (10 mmol)
 - KOH (40% aqueous solution, 5 mL) or NaOH
 - Ethanol (30 mL)

Protocol:

- Dissolve the acetophenone and aldehyde in Ethanol (30 mL) in a 100 mL flask.
- Cool the solution to 0-5°C in an ice bath.
- Add the KOH solution dropwise with vigorous stirring.
- Allow the reaction to warm to Room Temperature (RT) and stir for 12-24 hours.
- Observation: The solution will darken, and a yellow precipitate (the Chalcone) will form.
- Work-up: Pour the mixture into ice water (100 mL) and acidify slightly with 1M HCl (pH ~4-5) to maximize precipitation.
- Filtration: Filter the yellow solid, wash with cold water, and recrystallize from Ethanol.
- Product: 2'-Hydroxy-5'-fluoro-4-chlorochalcone.

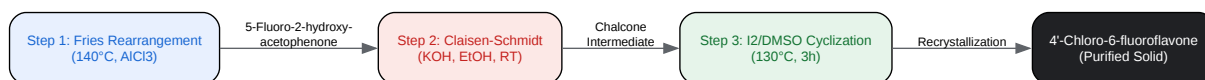
Phase 3: Oxidative Cyclization (The Flavone Core)

Objective: Cyclize the chalcone to **4'-chloro-6-fluoroflavone** using Iodine in DMSO. Why this method? The I₂/DMSO system is milder than SeO₂ and cleaner than DDQ for halogenated substrates.

Protocol:

- Setup: Dissolve the Chalcone (1.0 eq) in DMSO (approx. 10 mL per gram of chalcone).

- Catalyst: Add a catalytic amount of Iodine (I_2) (0.05 - 0.1 eq).
- Reaction: Heat the mixture to 130°C for 2-4 hours.
 - Monitor: TLC (Hexane/EtOAc 8:2). The yellow chalcone spot will disappear, replaced by a fluorescent (under UV 254/365) flavone spot.
- Quench: Cool to RT and pour into crushed ice containing a small amount of Sodium Thiosulfate (to reduce excess Iodine).
- Isolation: Filter the precipitate.
- Purification: Recrystallize from Methanol/Chloroform or perform silica column chromatography.



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Figure 2: Operational workflow for the synthesis of the target flavone.

Analytical Validation & Expected Data

To confirm the identity of **4'-Chloro-6-fluoroflavone**, compare your data against these expected diagnostic signals.

Table 1: Diagnostic NMR Signals ($CDCl_3$, 400 MHz)

Position	Proton/Carbon	Multiplicity	Chemical Shift (δ ppm)	Mechanistic Insight
C-3	H	Singlet (1H)	6.70 - 6.85	Characteristic isolated proton of the flavone C-ring.
C-5	H	dd (1H)	7.80 - 7.95	Deshielded by the C=O carbonyl; shows J(H-F) coupling.
C-2', 6'	H	Doublet (2H)	7.80 - 7.90	Protons on Ring B, ortho to the flavone attachment.
C-3', 5'	H	Doublet (2H)	7.45 - 7.55	Protons on Ring B, ortho to the Chlorine atom.
C-4	C=O	Carbon	~176 - 178	Carbonyl carbon signal.
F-19	F	Singlet/Multi	-110 to -125	Typical range for fluoro-aromatics.

Mass Spectrometry (ESI+):

- Molecular Formula: C₁₅H₈ClFO₂
- Exact Mass: 274.02
- Observed [M+H]⁺: ~275.03
- Isotope Pattern: Look for the characteristic Chlorine 3:1 ratio (M : M+2) at 275 and 277.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1 (Fries)	Para-isomer dominance	Increase reaction temperature to >140°C to favor thermodynamic ortho-product.
No Precipitate in Step 2	Incomplete condensation	Increase base concentration or reaction time. Ensure Aldehyde is fresh (not oxidized to acid).
Chalcone not Cyclizing	Temperature too low	The I ₂ /DMSO reaction requires >120°C. Ensure internal temp is reached.
Product is Brown/Sticky	Iodine contamination	Wash crude solid thoroughly with 10% Sodium Thiosulfate solution.

References

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